molecular formula C14H21NO3 B5173305 methyl N-(1-adamantylcarbonyl)glycinate

methyl N-(1-adamantylcarbonyl)glycinate

Cat. No.: B5173305
M. Wt: 251.32 g/mol
InChI Key: PQBDQRBERNYQAC-UHFFFAOYSA-N
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Description

Methyl N-(1-Adamantylcarbonyl)glycinate is a specialized synthetic building block of interest in advanced peptide and medicinal chemistry research. It features a rigid, lipophilic adamantane moiety directly linked to a glycinate ester, a structure that is valuable for modulating the properties of larger molecules. Incorporating this and similar N-acylated amino acid derivatives is a key strategy in the synthesis of N-methylated peptides, which are an important class of compounds known for their enhanced metabolic stability and improved membrane permeability compared to their non-methylated counterparts . The adamantyl group is particularly noteworthy for its ability to confer high stability and promote passive diffusion across biological membranes, making derivatives like this compound valuable precursors in the development of potential therapeutic agents. Robust and novel synthetic methods, such as those involving mixed carbonic anhydrides, are continuously being developed to efficiently construct such complex peptide analogs while suppressing racemization . This compound serves as a critical intermediate for researchers focused on developing enzyme inhibitors, investigating structure-activity relationships in peptide-based drug discovery, and exploring novel synthetic methodologies. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-18-12(16)8-15-13(17)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBDQRBERNYQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. How can machine learning models enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Train models on ADME datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and adamantyl group topology. Reinforcement learning (RL) optimizes synthetic accessibility vs. bioavailability. Validate predictions in Caco-2 permeability assays .

Data Analysis and Method Development

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Fit data to a four-parameter logistic (4PL) model using nonlinear regression (GraphPad Prism). Bootstrap resampling estimates EC₅₀ confidence intervals. Outliers are identified via Grubbs’ test or robust regression .

Q. How can researchers develop validated LC-MS/MS methods for quantifying trace levels of the compound in pharmacokinetic studies?

  • Methodological Answer : Optimize MRM transitions for precursor → product ions (e.g., m/z 320 → 202). Validate per FDA bioanalytical guidelines: assess linearity (1–1000 ng/mL), precision (CV <15%), and matrix effects (post-column infusion). Use stable isotope-labeled internal standards .

Q. What experimental controls are essential to confirm the compound’s specificity in enzyme inhibition assays?

  • Methodological Answer : Include negative controls (vehicle-only) and positive controls (known inhibitors). Use CRISPR-engineered enzyme knockouts to rule off-target effects. Confirm reversibility via dialysis or dilution assays .

Handling Contradictions and Limitations

Q. How should researchers address discrepancies between computational predictions and experimental reactivity outcomes?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, basis sets). Perform kinetic isotope effect (KIE) studies to validate proposed mechanisms. Use in situ IR or Raman spectroscopy to detect transient intermediates .

Q. What steps mitigate batch-to-batch variability in adamantyl-containing compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like crystallinity and particle size. Use PAT (process analytical technology) tools (e.g., inline NIR) for real-time monitoring .

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